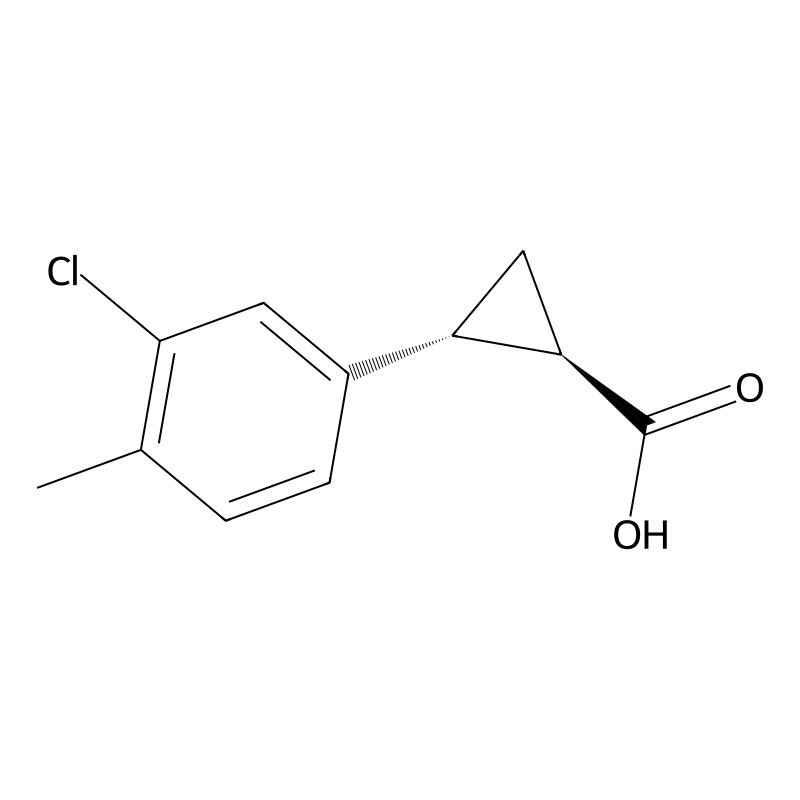

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol. This compound features a cyclopropane ring, which is a three-membered carbon structure, and a carboxylic acid functional group. It is notable for its unique substitution pattern, which includes a chlorine atom and a methyl group on the phenyl ring. The compound has a predicted boiling point of approximately 360.5 °C and a density of about 1.334 g/cm³ .

The chemical reactivity of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

These reactions are essential for synthesizing derivatives or modifying the compound for various applications.

Several synthetic routes can be employed to produce trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid:

- Cyclopropanation Reactions: Utilizing diazomethane or other cyclopropanating agents on appropriate precursors.

- Carboxylation Reactions: Adding a carboxylic acid group to an existing cyclopropane structure through carbon dioxide insertion or other methods.

- Substitution Reactions: Starting from simpler chlorinated aromatic compounds and introducing the cyclopropane moiety through various coupling reactions.

The applications of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid are primarily found in medicinal chemistry and pharmaceuticals. Potential uses include:

- Drug Development: As a scaffold for designing new therapeutic agents.

- Chemical Intermediates: In the synthesis of more complex organic molecules.

- Research: As a tool compound in biological studies to understand mechanisms of action related to similar compounds.

Several compounds share structural similarities with trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | Contains a benzoic acid structure without cyclopropane. |

| 2-(3-Chloro-4-methylphenyl)acetic acid | C₉H₉ClO₂ | Contains an acetic acid moiety instead of cyclopropane. |

| 3-Chloro-cyclobutane carboxylic acid | C₇H₉ClO₂ | Features a cyclobutane ring instead of cyclopropane. |

Uniqueness

trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific cyclopropane structure combined with the chlorinated aromatic ring, which may impart distinct physical and chemical properties compared to its analogs. This uniqueness may lead to different biological activities and applications in medicinal chemistry.